2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride
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Overview
Description
2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzodiazole ring is then alkylated with butyl halide in the presence of a base such as potassium carbonate to introduce the butyl group at the 1-position.
Amination: The next step involves the introduction of the amine group. This can be done by reacting the alkylated benzodiazole with a suitable amine precursor under reductive amination conditions.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted benzodiazole derivatives with different functional groups.
Scientific Research Applications
2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-1H-1,3-benzodiazol-2-yl)methanol
- 1-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-2-amine
Uniqueness
2-(1-butyl-1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-amine dihydrochloride stands out due to its unique structural features and potential applications. Its specific substitution pattern on the benzodiazole ring and the presence of the amine group contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2731009-42-8 |
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Molecular Formula |
C15H25Cl2N3 |
Molecular Weight |
318.3 |
Purity |
95 |
Origin of Product |
United States |
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